molecular formula C18H24ClNO3 B7340266 2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid

カタログ番号: B7340266
分子量: 337.8 g/mol
InChIキー: DGFLTLAWAKIQLF-DOTOQJQBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can have therapeutic effects in a variety of neurological and psychiatric disorders.

作用機序

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which can have a calming and inhibitory effect on neuronal activity. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in the regulation of neuronal excitability. By increasing GABA levels, this compound can modulate neuronal activity and potentially have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. The exact biochemical and physiological effects of this compound in humans are still being investigated, but preclinical studies suggest that it may have therapeutic potential in a variety of neurological and psychiatric disorders.

実験室実験の利点と制限

One advantage of 2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid is its high selectivity for GABA-AT, which reduces the risk of off-target effects. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential in some applications.

将来の方向性

There are several potential future directions for research on 2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid. One area of interest is the potential use of this compound in the treatment of substance use disorders, particularly cocaine and methamphetamine addiction. Another area of interest is the potential use of this compound in the treatment of anxiety and depression, which are believed to be related to imbalances in GABAergic neurotransmission. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound in humans and to identify any potential safety concerns.

合成法

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylbenzoic acid with (3R,4R)-3-cyclopentyl-4-hydroxypiperidine, followed by a series of chemical transformations including protection and deprotection steps. The final product is obtained in high yield and purity using this method.

科学的研究の応用

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders.

特性

IUPAC Name

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c19-16-9-12(5-6-14(16)18(22)23)10-20-8-7-17(21)15(11-20)13-3-1-2-4-13/h5-6,9,13,15,17,21H,1-4,7-8,10-11H2,(H,22,23)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFLTLAWAKIQLF-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CN(CCC2O)CC3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H]2CN(CC[C@H]2O)CC3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。